

Mirogabalin: A Cost-Effectiveness Comparison with Standard Neuropathic Pain Treatments

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Compound of Interest

Compound Name: *Mirogabalin*

Cat. No.: *B560033*

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **Mirogabalin** against standard treatments for neuropathic pain, focusing on its cost-effectiveness, efficacy, and mechanism of action. The information is compiled from recent pharmacoeconomic studies, clinical trials, and mechanistic research to support evidence-based evaluation.

Executive Summary

Mirogabalin, a novel and selective $\alpha 2\delta$ ligand, demonstrates a favorable cost-effectiveness profile in the treatment of post-herpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP) when compared to placebo and the standard-of-care treatment, pregabalin. Economic models from studies conducted in Taiwan and China indicate that **Mirogabalin** can be a cost-effective option, with incremental cost-effectiveness ratios (ICERs) falling below established willingness-to-pay thresholds.^{[1][2][3][4][5][6]} Its distinct binding kinetics to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels may contribute to its sustained analgesic effect and safety profile.^{[7][8][9]}

Section 1: Comparative Efficacy and Cost-Effectiveness

Pharmacoeconomic analyses, primarily utilizing Markov modeling, have assessed the cost-effectiveness of **Mirogabalin**. These models typically simulate the progression of patients

through different pain severity states (mild, moderate, severe) over a one-year time horizon.[3][4][5]

Data Presentation: Cost-Effectiveness of **Mirogabalin** vs. Pregabalin

The following tables summarize key findings from cost-effectiveness studies.

Table 1: Cost-Effectiveness in Post-Herpetic Neuralgia (PHN)

Comparison	Incremental QALYs	Incremental Cost	ICER	Study Perspective
Mirogabalin 30 mg vs. Placebo	0.041	NT 11,231(US11,231 (US74,567(US274,567(Taiwan 365)	NT 8,900)	Taiwan
Mirogabalin 30 mg vs. Pregabalin 150 mg	0.021	NT 10,630(US10,630 (US15,881(US515,881(Taiwan 340)	NT 16,508)	Taiwan
Mirogabalin 30 mg vs. Pregabalin 300 mg	0.012	NT 2,326(US2,326 (US 201,671(US201,671(Taiwan 74)	NT 6,453)	Taiwan
Mirogabalin 30 mg vs. Pregabalin 600 mg	0.025	-NT 11,797(– US11,797 (Dominant 378)		Taiwan
Mirogabalin vs. Pregabalin	0.025	-	Dependent on Mirogabalin pricing	China

Source: Adapted from studies conducted in Taiwan and China.[1][2][3][4][5] QALYs (Quality-Adjusted Life Years) represent the additional years of life weighted by their quality. ICER

(Incremental Cost-Effectiveness Ratio) is the extra cost per extra QALY gained. "Dominant" indicates that **Mirogabalin** is both more effective and less costly.

Table 2: Cost-Effectiveness in Diabetic Peripheral Neuropathic Pain (DPNP)

Comparison	Incremental QALYs	Incremental Cost	ICER	Study Perspective
Mirogabalin 30 mg vs. Placebo	0.02	NT 9,697(US\$9,697 (US\$489,310(US\$489,310(Taiwan 323)	NT 15,860)	
Mirogabalin vs. Pregabalin 300 mg	-	-	CNY 49,057/QALY	China
Mirogabalin vs. Pregabalin	0.017	-	Dependent on Mirogabalin pricing	China

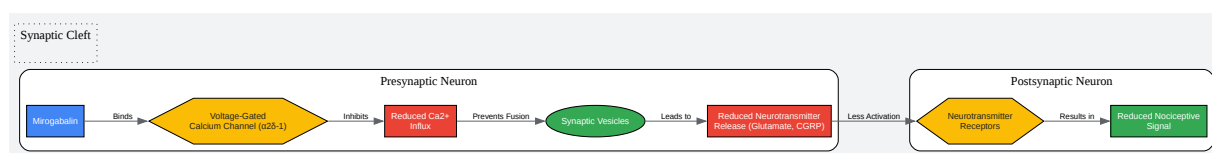
Source: Adapted from studies conducted in Taiwan and China.[3][4][6][10] The Chinese study noted that **Mirogabalin** is cost-effective if its daily cost is within 1.64 to 2.47 times that of pregabalin, depending on the willingness-to-pay threshold.[3][4]

Section 2: Mechanism of Action and Signaling Pathway

Mirogabalin is a gabapentinoid that exerts its analgesic effect by binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels (VGCCs).[7][8][9] It shows a higher affinity and slower dissociation rate for the $\alpha 2\delta$ -1 subunit, which is highly expressed in the dorsal root ganglion and spinal cord, compared to the $\alpha 2\delta$ -2 subunit.[7][8][9] This selective binding is thought to contribute to its potent and sustained analgesic effects with a potentially lower incidence of central nervous system-related side effects compared to less selective gabapentinoids.[8][9]

The binding of **Mirogabalin** to the $\alpha 2\delta$ -1 subunit modulates calcium influx into presynaptic nerve terminals.[7] This, in turn, reduces the release of excitatory neurotransmitters such as

glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening hyperexcitability in pain pathways.[7]



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Mirogabalin's mechanism of action in inhibiting nociceptive signaling.

Section 3: Experimental Protocols

The cost-effectiveness of **Mirogabalin** has been evaluated using established pharmacoeconomic modeling techniques. Below is a detailed methodology representative of the key experiments cited.

Experimental Protocol: Markov Model for Cost-Effectiveness Analysis

Objective: To assess the cost-effectiveness of **Mirogabalin** compared to standard treatments (e.g., pregabalin, placebo) for a specific neuropathic pain condition (e.g., PHN or DPNP) from a healthcare payer perspective.

Model Structure:

- A state-transition Markov model is constructed, typically with three health states based on pain severity: "mild," "moderate," and "severe." [1][3][5][6] Pain severity is often defined by the Average Daily Pain Score (ADPS) on an 11-point numeric rating scale. [1][5][6]
- Patients enter the model in either the "moderate" or "severe" pain state and can transition between states or remain in their current state at the end of each model cycle. [1][5][6]

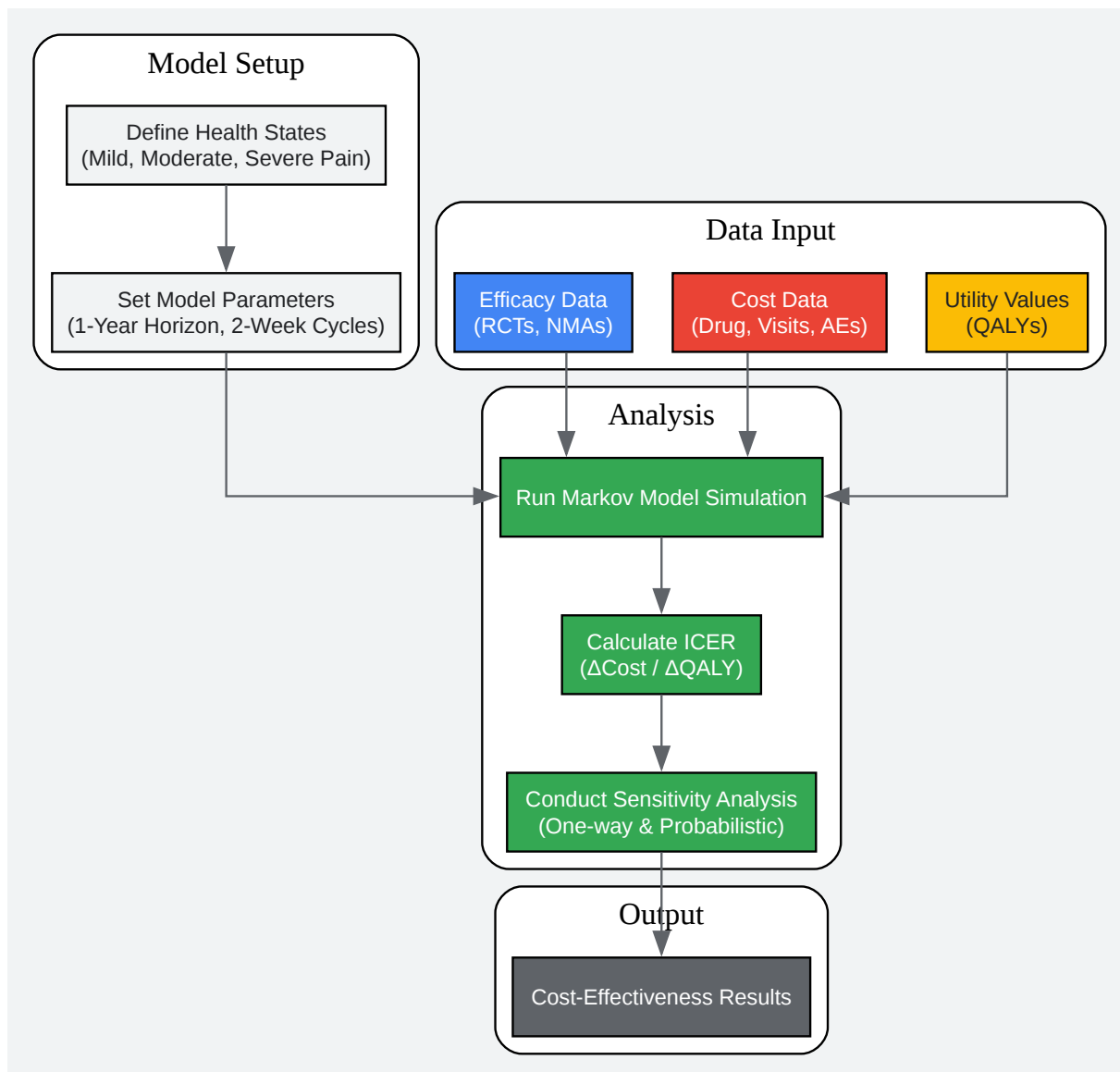
- The model runs over a defined time horizon, commonly one year, with cycle lengths of two weeks to capture changes in pain and treatment.[1][5][6]

Data Inputs:

- Efficacy Data: Transition probabilities between health states are derived from Phase III randomized controlled trials (RCTs) or network meta-analyses (NMAs) that compare **Mirogabalin** with relevant comparators.[1][3][5][11] The primary endpoint is typically the change in ADPS from baseline.[12][13]
- Costs: Direct medical costs are included, such as drug acquisition costs, physician visits, and costs associated with managing adverse events. Cost data is sourced from national health insurance databases and expert clinical opinion.[1][3][5]
- Utilities: Health state utility values (to calculate QALYs) are obtained from published literature, mapping pain severity scores to quality of life measures.[1][3][5]

Analysis:

- The model calculates the total costs and total QALYs for each treatment strategy over the time horizon.
- The Incremental Cost-Effectiveness Ratio (ICER) is calculated as the difference in total costs divided by the difference in total QALYs between **Mirogabalin** and the comparator.
- Sensitivity Analyses: One-way and probabilistic sensitivity analyses are conducted to assess the robustness of the model's results to uncertainty in the input parameters.[3][10]



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Workflow for a cost-effectiveness analysis using a Markov model.

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